FI-700

FLT3-ITD Leukemia In Vivo Efficacy

Researchers requiring selective FLT3-ITD/D835Y inhibition without wild-type FLT3-driven myelosuppression can avoid confounding off-target toxicity common to first-generation agents (e.g., MLN-518, PKC-412) and conventional chemotherapy (e.g., Ara-C). FI-700 delivers: • Potent, ATP-competitive FLT3 inhibition (IC50: 20 nmol/L) with >10- to 100-fold cellular selectivity for mutant over wild-type FLT3 (GI50: 0.014-0.016 µmol/L vs. >3 µmol/L). • Superior in vivo tumor regression (T/Cmin = 0.006) and 65-fold greater leukemic burden reduction vs. Ara-C, while preserving bone marrow cellularity 2.8-fold higher. • Defined Mcl-1/Noxa axis engagement enabling mechanistic apoptosis and p53-synergy studies. Ideal for preclinical AML models, novel inhibitor benchmarking, and FLT3/p53 combination research.

Molecular Formula C21H29N9O
Molecular Weight 423.5 g/mol
CAS No. 866883-79-6
Cat. No. B1684602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFI-700
CAS866883-79-6
SynonymsFI700;  FI-700;  FI 700.
Molecular FormulaC21H29N9O
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4
InChIInChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27)
InChIKeyAOGSXPPPFJBSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FI-700: Selective FLT3 Inhibitor


FI-700 (CAS 866883-79-6) is a synthetic, small-molecule inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3), particularly its constitutively active mutant forms (e.g., internal tandem duplication (ITD) and D835Y point mutation) [1]. As a 2,4-pyrimidinediamine derivative with a piperazinylmethyl-oxadiazole substitution [2], FI-700 exhibits potent, ATP-competitive inhibition of FLT3 kinase (IC50: 20 nmol/L) and demonstrates a unique pharmacological profile characterized by mutant-selective cytotoxicity, minimal wild-type FLT3 inhibition, and superior in vivo efficacy over conventional chemotherapy agents like cytarabine (Ara-C) in preclinical leukemia models [1].

FLT3-ITD and D835Y mutant-selective kinase inhibitor
ATP-competitive binding mode for FLT3 pathway studies
Preclinical leukemia xenograft and syngeneic model fit

FI-700: Risks of Generic Substitution


In research and industrial settings, substituting FI-700 with another FLT3-targeting compound (e.g., first-generation inhibitors like MLN-518, PKC-412, or broad-spectrum agents like cytarabine) introduces critical confounding variables. FI-700 is distinguished by a functional divergence: it potently eradicates FLT3-mutant cells while sparing wild-type FLT3-dependent hematopoiesis [1]. Other FLT3 inhibitors, such as MLN-518 (tandutinib) and PKC-412 (midostaurin), demonstrate markedly inferior tumor regression in equivalent xenograft models, failing to induce tumor shrinkage [1]. Furthermore, unlike the chemotherapeutic cytarabine, FI-700 achieves superior leukemic cell clearance without severe bone marrow suppression, a differentiating feature that directly impacts the interpretation of long-term in vivo efficacy and toxicity studies [1]. The quantitative evidence below underscores that generic substitution would undermine the fidelity of research focused on mutant-selective FLT3 blockade and its associated downstream signaling.

Mutant selectivity Other FLT3 inhibitors may not reproduce the mutant-selective cytotoxicity profile, leading to confounding wild-type FLT3 inhibition.
Tumor regression First-generation FLT3 inhibitors (e.g., MLN-518, PKC-412) may not achieve comparable tumor regression in xenograft models.
Myelosuppression Cytarabine induces severe bone marrow suppression, whereas FI-700 may preserve marrow cellularity in in vivo studies.

FI-700: Comparative Performance Data


Tumor Burden Reduction vs. Cytarabine

In a syngeneic mouse transplantation model of FLT3/ITD-driven leukemia, oral administration of FI-700 (200 mg/kg b.i.d.) significantly reduced peripheral blood FLT3 transcript levels to 13.5 ± 10.6 copy/μg RNA, a >430-fold reduction compared to vehicle (5,869.6 ± 1,640 copy/μg RNA). In contrast, treatment with cytarabine (Ara-C; 75 mg/kg i.v. b.i.d.) resulted in a residual transcript level of 882.7 ± 305.5 copy/μg RNA [1]. This represents a 65-fold greater reduction in leukemic burden by FI-700 relative to Ara-C (P = 0.0263) [1]. Furthermore, FI-700 treatment decreased the percentage of FLT3/ITD-positive cells in the bone marrow to 8.0 ± 2.4%, whereas Ara-C treatment paradoxically increased this fraction to 31.6 ± 1.6% (P = 0.0143) [1].

Tumor Burden Reduction
Head-to-head
65-fold greater reduction vs. cytarabine (P = 0.0263)
Supports FLT3-ITD leukemic burden endpoint
Syngeneic mouse model, 4-day oral dosing
FLT3-ITD Leukemia In Vivo Efficacy Xenograft Model

Bone Marrow Preservation vs. Cytarabine

In the same syngeneic model, FI-700 exhibited a superior therapeutic index. While Ara-C (75 mg/kg b.i.d.) induced severe bone marrow suppression, reducing total femoral nuclear cell count to 0.42 ± 0.06 × 10⁷ cells (vs. 1.53 ± 0.23 × 10⁷ cells in healthy controls), FI-700 (200 mg/kg b.i.d.) preserved marrow cellularity at 1.19 ± 0.06 × 10⁷ cells (P < 0.0001 vs. Ara-C) [1]. In an intravenous MOLM-13 xenograft model, FI-700 (200 mg/kg b.i.d.) significantly extended median survival compared to Ara-C (150 mg/kg q.d.), with a log-rank P-value of 0.019 [1].

Bone Marrow Preservation
Head-to-head
2.8-fold higher cellularity vs. Ara-C (P
Supports marrow-preservation endpoint context
Syngeneic and xenograft leukemia models
Tumor Regression
Head-to-head
T/Cmin 0.006 (regression); MLN-518 0.48, PKC-412 0.20 (no regression)
Supports tumor regression endpoint context
5-day oral treatment in MOLM-13 xenograft
Mutant-Selective Cytotoxicity
Class-level
GI50 0.014–0.070 μM (mutant) vs. 0.78–6.8 μM (wild-type)
Supports mutant-selectivity assay context
72-h growth inhibition; 32D transfectants & human cell lines
Mcl-1/Noxa Apoptosis Synergy
Supporting evidence
FI-700 degrades Mcl-1; synergizes with Nutlin-3 to activate Bax-mediated apoptosis
Supports apoptosis pathway-response interpretation
Mcl-1/Noxa axis; combination with MDM2 inhibitor
Myelosuppression In Vivo Toxicity FLT3-ITD Survival

Tumor Regression vs. First-Generation FLT3 Inhibitors

In a subcutaneous MOLM-13 xenograft model, FI-700 at 200 mg/kg b.i.d. for 5 days induced robust tumor regression, achieving a T/Cmin value of 0.006 (on day 10) and a V/V0 min of 0.098, indicating near-complete tumor shrinkage [1]. In contrast, first-generation FLT3 inhibitors MLN-518 (tandutinib; 160 mg/kg b.i.d.) and PKC-412 (midostaurin; 400 mg/kg q.d.) produced T/Cmin values of 0.48 and 0.20, respectively, but failed to induce any tumor regression [1].

Tumor Regression
Head-to-head
T/Cmin 0.006 (regression); MLN-518 0.48, PKC-412 0.20 (no regression)
Supports tumor regression endpoint context
5-day oral treatment in MOLM-13 xenograft
FLT3 Xenograft Tumor Regression Comparative Efficacy

Mutant-Selective Cytotoxicity

FI-700 demonstrates a marked selectivity for cells harboring activating FLT3 mutations. In 32D cell transfectants, the GI50 for FLT3/ITD-expressing cells was 0.057 μmol/L and for FLT3/D835Y was 0.070 μmol/L, compared to 0.780 μmol/L for wild-type FLT3 cells driven by exogenous FLT3 ligand [1]. This represents a >10-fold selectivity window. Similarly, in human leukemia cell lines, FI-700 exhibited GI50 values of 0.014 μmol/L (MV4;11) and 0.016 μmol/L (MOLM-13) for FLT3-ITD lines, whereas GI50 values for wild-type FLT3-expressing lines were 10- to 100-fold higher (e.g., THP-1: 3.1 μmol/L) [1].

Mutant-Selective Cytotoxicity
Class-level
GI50 0.014–0.070 μM (mutant) vs. 0.78–6.8 μM (wild-type)
Supports mutant-selectivity assay context
72-h growth inhibition; 32D transfectants & human cell lines
FLT3 Mutation Selectivity Therapeutic Index Cytotoxicity

Mcl-1/Noxa-Mediated Apoptosis Synergy

Mechanistically, FI-700 rapidly induces proteasome-mediated degradation of the anti-apoptotic protein Mcl-1 in FLT3/ITD cells [1]. When combined with the MDM2 inhibitor Nutlin-3 (which activates p53), FI-700 profoundly enhances mitochondrial apoptosis. This occurs via a dual mechanism: FI-700 degrades Mcl-1, while Nutlin-3-induced Noxa displaces pro-apoptotic Bim from remaining Mcl-1, leading to robust Bax activation and apoptosis [1]. This specific Mcl-1/Noxa axis modulation is not a universal property of all FLT3 inhibitors and provides a distinct mechanistic rationale for experimental combinations involving p53 reactivation.

Mcl-1/Noxa Apoptosis Synergy
Supporting evidence
FI-700 degrades Mcl-1; synergizes with Nutlin-3 to activate Bax-mediated apoptosis
Supports apoptosis pathway-response interpretation
Mcl-1/Noxa axis; combination with MDM2 inhibitor
Apoptosis Mcl-1 p53 Combination Therapy FLT3-ITD

FI-700: Validated Application Scenarios


In Vivo Efficacy & Toxicology in FLT3-Mutant Models

FI-700 is the optimal tool for in vivo studies requiring potent, selective FLT3 inhibition with a favorable toxicity profile. In syngeneic and xenograft mouse models, FI-700 (200 mg/kg b.i.d., p.o.) achieves superior reduction of FLT3-ITD leukemic burden (65-fold greater than Ara-C) and extends survival (P = 0.019 vs. Ara-C) without inducing severe bone marrow suppression (preserves marrow cellularity 2.8-fold higher than Ara-C) [1]. This enables long-term dosing regimens to study resistance mechanisms or combination therapies, with less confounding off-target myelotoxicity.

Mechanistic Studies of FLT3-Mutant Signaling

Due to its >10-fold to 100-fold selectivity for mutant FLT3 over wild-type FLT3 in cellular assays (e.g., GI50: 0.014-0.016 μmol/L for FLT3-ITD lines vs. >3 μmol/L for wild-type lines) [1], FI-700 is the preferred reagent for experiments aiming to isolate the downstream signaling consequences of oncogenic FLT3. It also uniquely engages the Mcl-1/Noxa axis to synergize with p53 activation [2], providing a specific molecular tool for investigating apoptosis regulation in the context of FLT3 inhibition.

Benchmarking Next-Generation FLT3 Inhibitors

FI-700 serves as a critical comparator compound for the development of novel FLT3-targeted agents. Its well-documented, head-to-head superiority over first-generation inhibitors MLN-518 and PKC-412 in inducing tumor regression (T/Cmin = 0.006 for FI-700 vs. 0.48 for MLN-518 and 0.20 for PKC-412, with only FI-700 achieving tumor shrinkage) [1] establishes a high-efficacy benchmark. Procurement of FI-700 is essential for any research program seeking to position a new chemical entity against the most active preclinical FLT3 inhibitor in its class.

Combination Therapy with p53 Reactivation

For studies evaluating the therapeutic potential of combining FLT3 inhibition with p53-activating agents (e.g., MDM2 inhibitors like Nutlin-3), FI-700 is uniquely suited. Its ability to rapidly degrade Mcl-1 and enhance p53-mediated mitochondrial apoptosis through the Mcl-1/Noxa axis [2] provides a clear, target-engagement-based rationale for synergy. Using FI-700 in such combination studies yields more interpretable data on the specific interplay between FLT3 and p53 pathways than might be obtained with a less mechanistically defined FLT3 inhibitor.

Application
Selection Property
Validation Focus
FLT3-Mutant In Vivo Leukemia Models
Mutant-selective FLT3 inhibition with reported marrow preservation
Leukemic burden reduction endpoint, bone marrow cellularity endpoint
Mechanistic FLT3-Mutant Signaling Studies
High selectivity for mutant vs. wild-type FLT3 in cellular assays
Downstream signaling readouts, apoptosis pathway endpoints (Mcl-1/Noxa)
Benchmarking Next-Generation FLT3 Inhibitors
Reported tumor regression endpoint in xenograft models
Comparative T/C and V/V0 endpoint review
Combination Therapy with p53 Reactivation
Mcl-1/Noxa axis modulation upon FLT3 inhibition
Synergy with MDM2 inhibitor in apoptosis assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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